molecular formula C11H12O4 B093495 4-(benzyloxy)-4-oxobutanoic acid CAS No. 103-40-2

4-(benzyloxy)-4-oxobutanoic acid

Cat. No.: B093495
CAS No.: 103-40-2
M. Wt: 208.21 g/mol
InChI Key: UGUBQKZSNQWWEV-UHFFFAOYSA-N
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Description

4-(benzyloxy)-4-oxobutanoic acid, also known as benzyl hydrogen succinate, is an organic compound with the chemical formula C11H12O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with benzyl alcohol. This compound is a colorless or slightly yellow solid with a characteristic odor and is soluble in organic solvents like ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(benzyloxy)-4-oxobutanoic acid can be synthesized through the esterification of succinic acid with benzyl alcohol. This reaction typically occurs under acidic conditions, with sulfuric acid often used as a catalyst . The reaction can be represented as follows:

Succinic Acid+Benzyl AlcoholSuccinic Acid Monobenzyl Ester+Water\text{Succinic Acid} + \text{Benzyl Alcohol} \rightarrow \text{Succinic Acid Monobenzyl Ester} + \text{Water} Succinic Acid+Benzyl Alcohol→Succinic Acid Monobenzyl Ester+Water

Industrial Production Methods

In industrial settings, the esterification process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality succinic acid monobenzyl ester .

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to succinic acid and benzyl alcohol under acidic or basic conditions.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Succinic acid and benzyl alcohol.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

Scientific Research Applications

4-(benzyloxy)-4-oxobutanoic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of succinic acid monobenzyl ester involves its participation in various biochemical pathways. It can act as an intermediate in the Krebs cycle, contributing to energy production in cells. The ester bond can be hydrolyzed to release succinic acid, which then enters the Krebs cycle and participates in the production of ATP . Additionally, the benzyl group can interact with specific molecular targets, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid: The parent compound, involved in the Krebs cycle and energy production.

    Benzyl Alcohol: A simple aromatic alcohol used as a solvent and intermediate in organic synthesis.

    Succinic Acid Dibenzyl Ester: Another ester derivative of succinic acid with two benzyl groups.

Uniqueness

4-(benzyloxy)-4-oxobutanoic acid is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical and physical properties. Its solubility in organic solvents and reactivity in various chemical reactions make it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUBQKZSNQWWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145609
Record name Benzylsuccinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-40-2
Record name 1-(Phenylmethyl) butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylsuccinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylsuccinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen succinate
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Record name MONOBENZYL SUCCINATE
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Synthesis routes and methods I

Procedure details

A solution of succinic anhydride (16.0 g, 160 mmol) and benzyl alcohol (17.1 g, 158 mmol) in toluene (200 mL) was heated at reflux for 3.5 hr. At this time, the solvent was removed in vacuo to leave 3-(benzyloxycarbonyl)propanoic acid as a white solid.
Quantity
16 g
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reactant
Reaction Step One
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17.1 g
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reactant
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200 mL
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Synthesis routes and methods II

Procedure details

Succinic anhydride (30 g, 300 mmole) was dissolved in methylene chloride (300 ml). To the solution were added benzyl alcohol (10.2 ml, 100 mmole), 4-dimethylaminopyridine (1.22 g, 10 mmole) and pyridine (48 ml). After 3 hours the reaction mixture was poured in to citric acid aqueous solution. The organic phase was concentrated to small volume and sodium hydrogen carbonate and water were added. Then mixture was stirred for 30 min. The aqueous phase was collected, and to it was added citric acid aqueous solution. The product precipitated out, was collected and dried. 15.3 g.
Quantity
30 g
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reactant
Reaction Step One
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300 mL
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solvent
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10.2 mL
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reactant
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48 mL
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reactant
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1.22 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 5.0 g (0.05 mol) of succinic acid anhydride, 5.4 g (0.05 mol) of benzyl alcohol, 16.25 g (0.05 mol) of cesium carbonate, and 50 ml of N,N-dimethylforamide was stirred at 100° C. for 2 hours. The reaction mixture was cooled to room temperature, and then poured into 200 ml of ethyl acetate. The mixture was washed with saturated aqueous NaCl containing 0.35 N HCl (3×100 mL). The ethyl acetate phase, which contains the product, was collected and dried over anhydrous MgSO4. The MgSO4 was removed via filtration, and the ethyl acetate was removed under reduced pressure. The crude product was purified by crystallization in diethyl ether and hexane to provide 7.34 g of succinic acid monobenzyl ester, 70.47%.
Quantity
5 g
Type
reactant
Reaction Step One
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5.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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